molecular formula C14H27NO4 B12961575 (S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid

Cat. No.: B12961575
M. Wt: 273.37 g/mol
InChI Key: KVIXEOHAOBCZDS-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid can undergo various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group under acidic conditions to yield the free amino acid.

    Substitution: Reaction with nucleophiles to introduce different functional groups.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amino acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-7-methylheptanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-7-methylnonanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

(2S)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid

InChI

InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

KVIXEOHAOBCZDS-NSHDSACASA-N

Isomeric SMILES

CC(C)CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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